1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)-
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Overview
Description
1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- is a synthetic organic compound that belongs to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a naphthalene ring with two ketone groups at positions 1 and 4, a hydroxyethyl group at position 2, and a propenyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene, followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxyl group.
Reduction: The ketone groups can be reduced to form hydroxyl groups.
Substitution: The propenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a carboxylic acid derivative, while reduction of the ketone groups may produce a dihydroxy compound.
Scientific Research Applications
1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Binding to and inhibiting the activity of key enzymes involved in metabolic pathways.
Generating reactive oxygen species (ROS): Inducing oxidative stress in cells, leading to cell death.
Modulating signaling pathways: Affecting cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound with similar structural features but lacking the hydroxyethyl and propenyl groups.
2-Methyl-1,4-naphthoquinone (Menadione): A vitamin K precursor with a methyl group at position 2.
Juglone (5-Hydroxy-1,4-naphthoquinone): A naturally occurring naphthoquinone with a hydroxyl group at position 5.
Uniqueness
1,4-Naphthalenedione, 2-(1-hydroxyethyl)-3-(2-propenyl)- is unique due to the presence of both hydroxyethyl and propenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and industrial applications.
Properties
CAS No. |
87976-16-7 |
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Molecular Formula |
C15H14O3 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)-3-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C15H14O3/c1-3-6-12-13(9(2)16)15(18)11-8-5-4-7-10(11)14(12)17/h3-5,7-9,16H,1,6H2,2H3 |
InChI Key |
SYADPKXDDPKZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=O)C2=CC=CC=C2C1=O)CC=C)O |
Origin of Product |
United States |
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